Ethyl 2-(1H-pyrazol-3-yl)acetate
Description
Overview of Pyrazole (B372694) Heterocycles in Medicinal and Agricultural Chemistry
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of new bioactive molecules. google.comgoogleapis.com This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds. smolecule.comresearchgate.net The unique chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal framework for designing molecules that can interact with biological targets. google.com
In the realm of medicinal chemistry , pyrazole derivatives have demonstrated a vast array of pharmacological activities. They are integral components of drugs with anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. vulcanchem.comnih.govgoogle.commdpi.comnih.gov A notable example is Celecoxib (B62257), a potent anti-inflammatory drug used for treating arthritis, which features a pyrazole core. nih.gov The versatility of the pyrazole structure allows for the synthesis of a diverse library of compounds with varied therapeutic applications. google.com
The significance of pyrazoles extends into agricultural chemistry , where they have been successfully developed as herbicides, insecticides, and fungicides. nih.gov For instance, pyraclostrobin (B128455) is a strobilurin fungicide containing a pyrazole ring that exhibits low mammalian toxicity, making it a valuable tool in crop protection. nih.gov The development of pyrazole-based agrochemicals is an ongoing area of research, aimed at creating more effective and environmentally benign solutions for pest and disease control in agriculture. googleapis.com
Significance of Ester Derivatives within Pyrazole Chemistry
The incorporation of an ester functional group, such as an ethyl acetate (B1210297) moiety, onto a pyrazole core is a common strategy in medicinal and agricultural chemistry to modulate the properties of the parent compound. Ester derivatives can influence a molecule's solubility, stability, and bioavailability. vulcanchem.com
One of the primary roles of esterification is the creation of prodrugs . An ester group can render a drug more lipophilic, enhancing its ability to cross cell membranes. Once inside the body, the ester can be hydrolyzed by enzymes to release the active carboxylic acid form of the drug. vulcanchem.com This approach can improve the pharmacokinetic profile of a drug.
Research Focus on Ethyl 2-(1H-pyrazol-3-yl)acetate
This compound is a specific pyrazole derivative that has garnered attention as a building block in the synthesis of more complex molecules. researchgate.net Its structure combines the versatile pyrazole ring with an ethyl acetate side chain. The synthesis of this compound and its substituted analogs is an active area of research. A common synthetic route involves the reaction of a pyrazole precursor with ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). nih.govnih.gov
While extensive biological data on the unsubstituted this compound is not widely published, research on closely related analogs provides insights into its potential applications. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory activities. nih.govnih.gov The study of such derivatives helps in understanding the structure-activity relationship and in the design of new therapeutic agents.
The research on this compound and its derivatives is indicative of the broader interest in pyrazole chemistry. As a versatile intermediate, it holds promise for the development of novel compounds with a range of biological activities, contributing to the ever-expanding library of pyrazole-based molecules in medicinal and agricultural research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKPCAZQWMXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515977 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82668-50-6 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 1h Pyrazol 3 Yl Acetate and Analogues
Established Synthetic Routes for Ethyl 2-(1H-pyrazol-3-yl)acetate
The synthesis of this compound can be achieved through several established pathways. One of the most direct methods involves the N-alkylation of a pyrazole (B372694) ring with an appropriate acetate (B1210297) derivative.
Reaction of Ethyl Chloroacetate (B1199739) with 1H-Pyrazole
The N-alkylation of pyrazoles using haloalkanes is a fundamental method for creating N-alkyl pyrazole derivatives. mdpi.com A common approach for synthesizing acetate derivatives of heterocycles involves the reaction of the parent heterocycle with ethyl chloroacetate. For instance, the synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate is achieved by reacting 1H-benzotriazole with ethyl chloroacetate in ethanol (B145695). nih.gov This reaction is typically stirred for several hours at room temperature, after which the product can be isolated. nih.gov
Similarly, the alkylation of a pyrazole nitrogen can be performed with ethyl chloroacetate in a solvent like dimethylformamide (DMF) using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). researchgate.net The addition of a catalyst like potassium iodide (KI) can enhance the rate of this S_N2 reaction. researchgate.net
Considerations for Reaction Conditions and Optimization
The conditions for the alkylation of pyrazoles can be optimized to improve yield and regioselectivity. The choice of base and solvent is critical. While strong bases like NaH in aprotic polar solvents like DMF are effective, other systems such as K2CO3 in acetone (B3395972) can also be employed. researchgate.net For unsymmetrical pyrazoles, the alkylation can result in a mixture of regioisomers, with steric effects often dictating the major product by favoring alkylation at the less hindered nitrogen atom. mdpi.com
Optimization studies for pyrazole synthesis have explored various catalysts and conditions. For example, in the synthesis of 1,3,5-substituted pyrazoles from 1,3-dicarbonyl compounds and arylhydrazines, it was found that using aprotic dipolar solvents like N,N-dimethylacetamide (DMA) gave better results than traditional protic solvents like ethanol. nih.gov Temperature is another key parameter; for instance, in silver-catalyzed reactions to form trifluoromethylated pyrazoles, increasing the temperature to 60 °C improved the product yield. mdpi.com
Table 1: Reaction Condition Optimization for Pyrazole Synthesis
| Reaction Type | Reagents | Catalyst/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide (DMA) | Better yields and regioselectivity compared to ethanol. nih.gov | nih.gov |
| Silver-catalyzed reaction | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | Yield improved at a reaction temperature of 60 °C. mdpi.com | mdpi.com |
Preparation of Structurally Related Pyrazole Acetic Acid Esters
The synthesis of pyrazole acetic acid esters is not limited to the direct alkylation of pyrazole. Other methodologies, including building the pyrazole ring from acyclic precursors or modifying existing pyrazole structures, are widely used.
Synthesis from Beta-Ketoesters and Hydrazine (B178648)
A classic and versatile method for synthesizing pyrazole cores is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-ketoester and a hydrazine derivative. youtube.comorientjchem.org This reaction typically proceeds by refluxing the β-ketoester, such as ethyl acetoacetate, with a hydrazine, like phenylhydrazine, to yield a pyrazolone (B3327878). orientjchem.org The resulting pyrazolone exists in equilibrium with its tautomeric pyrazole form. youtube.com
The reaction is often carried out in a solvent like ethanol, sometimes with the addition of a small amount of acetic acid, and heated to reflux. youtube.comnih.gov This method is highly adaptable, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the β-ketoester and the hydrazine. orientjchem.orgnih.gov
Table 2: Examples of Pyrazole Synthesis from β-Ketoesters
| β-Ketoester | Hydrazine Derivative | Product Type | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenylpyrazol-5-one | orientjchem.org |
| Ethyl benzoylacetate | Hydrazine | 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | youtube.com |
Alkylation of Substituted Pyrazoles with Bromoacetate (B1195939) Esters
Structurally related pyrazole acetic acid esters can also be prepared through the alkylation of pre-existing substituted pyrazoles. For example, a series of phenyl pyrazolyl sulfides have been synthesized by the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate. sciprofiles.com This reaction highlights how a functionalized pyrazole can be further elaborated by introducing an acetate ester moiety. sciprofiles.com The choice of the alkylating agent, in this case, a bromoacetate ester, follows similar principles to reactions involving chloroacetate esters, relying on nucleophilic substitution at the pyrazole nitrogen. sciprofiles.com
Sonication-Assisted Synthesis Approaches
To enhance reaction rates and yields, ultrasound irradiation (sonication) has been applied to the synthesis of pyrazole derivatives. nih.govorientjchem.org Sonication provides a form of energy that can promote chemical reactions, often leading to shorter reaction times and milder conditions compared to conventional heating. orientjchem.orgtandfonline.com This method is considered a green chemistry approach as it can be more energy-efficient. researchgate.net
For instance, a simple and efficient method for synthesizing pyrazole derivatives involves the cyclization of a cyanide with hydrazine hydrate (B1144303) under sonication for 1-2 hours. orientjchem.org Another example is the ultrasound-assisted synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides from chalcones and aminoguanidine (B1677879) hydrochloride. mdpi.com The use of sonication can lead to yields and product quality that are comparable to or even better than traditional methods. researchgate.net
Derivatization Strategies for this compound
The ester functionality and the pyrazole ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of pyrazole-containing compounds in various applications.
Formation of Hydrazide Derivatives
A primary and versatile derivatization route for this compound is its conversion to the corresponding hydrazide, 2-(1H-pyrazol-3-yl)acetohydrazide. This transformation is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate. arkat-usa.orgresearchgate.net The reaction is often carried out in a suitable solvent such as ethanol and may be heated under reflux to ensure completion. arkat-usa.orgscirp.org This method provides high yields of the hydrazide, which serves as a key intermediate for further synthetic elaborations. arkat-usa.org For instance, a 95% yield of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide was obtained through hydrazinolysis of the corresponding ethyl ester. arkat-usa.org
The hydrazide-hydrazone moiety is a significant pharmacophore, and its formation is confirmed by spectroscopic methods. mdpi.com In the infrared (IR) spectrum, characteristic bands for the -NH-, C=O, and C=N groups appear around 3050 cm⁻¹, 1650 cm⁻¹, and 1550 cm⁻¹, respectively. mdpi.com The ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum typically shows two singlets, one for the -CH= proton in the range of δ 8–9 ppm and another for the -NH- proton between δ 10–13 ppm. mdpi.com
| Reactant | Reagent | Product | Reaction Conditions | Yield | Reference |
| This compound | Hydrazine Hydrate | 2-(1H-pyrazol-3-yl)acetohydrazide | Ethanol, Reflux | High | arkat-usa.orgscirp.org |
| Ethyl 4-aminobenzoate | Hydrazine Hydrate | 4-Aminobenzohydrazide | Absolute ethanol, Reflux, 4 hours | Not specified | scirp.org |
| Ethyl oleate | Hydrazine Hydrate | Stearic acid hydrazide | Not specified | Good | researchgate.net |
Synthesis of Schiff Bases and Cyclized Products (e.g., Oxadiazoles)
The hydrazide derivative, 2-(1H-pyrazol-3-yl)acetohydrazide, is a valuable precursor for synthesizing Schiff bases and various heterocyclic systems, most notably 1,3,4-oxadiazoles.
Schiff Bases: Schiff bases, or imines, are synthesized by the condensation reaction between the hydrazide and an appropriate aldehyde or ketone. ijcce.ac.ir This reaction involves the formation of an azomethine group (-CH=N-) and the elimination of a water molecule. ijcce.ac.ir For example, the reaction of a hydrazide with vanillin (B372448) in the presence of an acid catalyst like para-toluenesulfonic acid (p-TsOH) in a solvent such as dimethylformamide (DMF) under reflux yields the corresponding Schiff base. scirp.org The formation of the Schiff base can be confirmed by the appearance of a signal for the azomethine proton in the ¹H NMR spectrum. scirp.org
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from hydrazides can be achieved through several cyclization strategies. One common method involves the reaction of the hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, followed by heating, to form a 1,3,4-oxadiazole-2-thione derivative. nih.gov Another approach is the reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like dioxane under reflux to yield the corresponding oxadiazolinone. arkat-usa.org Furthermore, oxidative cyclization of hydrazones, which are formed from the reaction of hydrazides with aldehydes, using reagents like iodine and yellow mercuric oxide, can produce 2,5-disubstituted-1,3,4-oxadiazoles. journalagent.com Dehydrative cyclization using agents such as acetic anhydride (B1165640) is another effective method. journalagent.com
| Starting Material | Reagent(s) | Product Type | Key Intermediate | Reference |
| 2-(1H-pyrazol-3-yl)acetohydrazide | Aldehyde/Ketone | Schiff Base | - | scirp.orgijcce.ac.ir |
| 2-(1H-pyrazol-3-yl)acetohydrazide | Carbon Disulfide, KOH, Ethanol | 1,3,4-Oxadiazole-2-thione | - | nih.gov |
| 1,3-Diphenyl-1H-pyrazole-4-carbohydrazide | 1,1'-Carbonyldiimidazole (CDI) | 1,3,4-Oxadiazolinone | - | arkat-usa.org |
| Aroylhydrazone | Iodine, Yellow Mercuric Oxide | 2,5-Diaryl-1,3,4-oxadiazole | Hydrazone | journalagent.com |
| Aroylhydrazone | Acetic Anhydride | 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole | Hydrazone | journalagent.com |
Ester Hydrolysis and Transesterification Reactions
The ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(1H-pyrazol-3-yl)acetic acid. This reaction can be catalyzed by either acid or alkali. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, and to drive it to completion, an excess of water is used. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid and is generally the preferred method due to higher yields and easier product separation. chemguide.co.uk
Transesterification is another important reaction of esters, where the ethyl group is exchanged with a different alkyl or aryl group from an alcohol. This reaction is often catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, or by heterogeneous catalysts like Amberlyst resins. scielo.brbiofueljournal.com For example, the transesterification of ethyl acetate with glycerol (B35011) can produce a mixture of mono-, di-, and triacetins. scielo.brbiofueljournal.com The reaction can also proceed without a catalyst under supercritical conditions. researchgate.net
| Reaction | Reactant | Reagent/Catalyst | Product | Key Features | Reference |
| Hydrolysis | This compound | Dilute Acid (e.g., HCl) | 2-(1H-pyrazol-3-yl)acetic Acid | Reversible reaction | chemguide.co.uk |
| Hydrolysis | This compound | Dilute Alkali (e.g., NaOH) | Sodium 2-(1H-pyrazol-3-yl)acetate | Irreversible, high yield | chemguide.co.uk |
| Transesterification | Ethyl Acetate | Glycerol, H₂SO₄ | Diacetin, Triacetin | Homogeneous catalysis | scielo.br |
| Transesterification | Ethyl Acetate | Glycerol, Amberlyst-15 | Diacetin, Triacetin | Heterogeneous catalysis | scielo.br |
Amidation Reactions
Direct amidation of this compound can be achieved by reacting it with an amine. While this reaction can be challenging, various catalytic systems have been developed to facilitate it. Lewis acids such as iron(III) chloride can catalyze the direct amidation of esters under solvent-free conditions. mdpi.com Other catalytic systems include copper-manganese (B8546573) spinel oxides and the use of trichlorotriazine (B8581814) (TCT) in sub-stoichiometric amounts. mdpi.com A more common approach to forming amides from this ester involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method allows for the synthesis of pyrazole-thiophene-based amides in good yields. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Conditions | Reference |
| Ethyl Ester | Amine | Iron(III) Chloride | Amide | Solvent-free, 80 °C | mdpi.com |
| 5-Bromothiophene carboxylic acid | 5-methyl-1H-pyrazol-3-amine | DCC, DMAP | 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | DCM, 0 °C to room temp | mdpi.com |
Functionalization at the Pyrazole Ring (e.g., bromination)
The pyrazole ring itself is susceptible to electrophilic substitution reactions, such as bromination. The position of substitution on the pyrazole ring is influenced by the nature and position of existing substituents. While specific studies on the direct bromination of this compound were not found in the provided search results, the bromination of other pyrazole derivatives provides insight into this type of functionalization. For instance, the use of bromine in different solvents can lead to the transformation of pyrazole derivatives. bibliomed.org Halogenating agents like iodine, bromine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS) have been used to enhance cyclization processes in the synthesis of pyrazole derivatives, indicating the reactivity of the pyrazole core towards halogens. nih.gov
Biological and Pharmacological Investigations of Pyrazole Acetic Acid Esters
Antimicrobial Properties of Pyrazole (B372694) Derivatives
Pyrazole derivatives are known to possess significant antimicrobial properties, active against a range of bacteria and fungi. benthamscience.commdpi.comorientjchem.org
Various pyrazole derivatives have demonstrated notable antibacterial activity. For instance, certain 4-trifluoromethylphenyl-substituted pyrazole derivatives show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml. nih.gov One study highlighted an N,N-diphenyl derivative with MIC values ranging from 0.78 to 1.56 μg/ml against all tested Gram-positive bacteria. nih.gov
Furthermore, pyrazole-derived hydrazones have been identified as potent growth inhibitors of A. baumannii, with MIC values as low as 4 μg/ml. nih.gov Some pyrazole derivatives containing an imidazothiadiazole moiety have shown strong antibacterial activity, with MIC values of 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin. nih.gov The antibacterial activity of selected pyrazole derivatives is summarized in the table below.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N,N-diphenyl pyrazole derivative | Gram-positive bacteria | 0.78-1.56 | nih.gov |
| Pyrazole-derived hydrazone | A. baumannii | 4 | nih.gov |
| Imidazothiadiazole pyrazole derivative 21c | Multi-drug resistant strains | 0.25 | nih.gov |
| Imidazothiadiazole pyrazole derivative 23h | Multi-drug resistant strains | 0.25 | nih.gov |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus, B. subtilis, K. pneumoniae | 62.5-125 | nih.gov |
The antifungal potential of pyrazole derivatives has been explored against various phytopathogenic fungi. nih.govacs.org Studies have shown that the efficacy of these compounds can be highly dependent on their specific structural features. For example, some pyrazole carboxamide derivatives have exhibited moderate antifungal activity. nih.gov
In one study, a pyrazolo[3,4-d]pyrimidine derivative bearing an ethyl group was found to be completely inactive, suggesting that not all substitutions on the pyrazole ring confer antifungal properties. acs.org In contrast, the isoxazolol pyrazole carboxylate 7ai demonstrated potent antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov
The antifungal activity of selected pyrazole derivatives is presented below.
| Compound/Derivative | Test Organism | EC50 (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | A. porri | 2.24 | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | M. coronaria | 3.21 | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | C. petroselini | 10.29 | nih.gov |
The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For antibacterial activity, the introduction of a 4-trifluoromethylphenyl group has been shown to be beneficial. nih.gov The structure-activity relationship for pyrazole-derived hydrazones indicates that substitutions on the coumarin (B35378) moiety can decrease the potency. nih.gov
In terms of antifungal activity, the presence of carboxamide and carboxylic acid groups at positions 3 and 4 of the pyrazole ring appears to be crucial for biological activity. nih.govacs.org Conversely, substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group has been shown to significantly weaken the antifungal activity of isoxazolol pyrazole carboxylates. nih.gov The presence of a phenyl, 4-chlorophenyl, or 2,6-dichloro-4-trifluoromethylphenyl group at position 1 of the pyrazole ring can significantly enhance antimycotic activity. acs.org
Anti-inflammatory and Analgesic Potential
Pyrazole derivatives are a well-established class of anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govbohrium.com
A key mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov Some pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2. nih.govnih.gov For instance, certain novel pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than the well-known drug celecoxib (B62257), with IC50 values as low as 1.15 μM. rsc.org
In addition to COX inhibition, some pyrazole-containing compounds can suppress the production of other inflammatory mediators. A novel pyrazole-containing indolizine (B1195054) derivative was found to effectively decrease the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide-stimulated macrophages. nih.gov Similarly, another pyrazole analog caused a significant reduction in the levels of interleukin-1β, tumor necrosis factor-α, and interleukin-6. nih.gov
The inhibitory activity of selected pyrazole derivatives on pro-inflammatory mediators is shown in the table below.
| Compound/Derivative | Target | IC50 | Reference |
| Trimethoxy pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 µM | rsc.org |
| Trimethoxy pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 µM | rsc.org |
| Compound AD 532 | COX-2 | Less potent than celecoxib | nih.gov |
The anti-inflammatory potential of pyrazole derivatives has been confirmed in various preclinical models of inflammation. bohrium.com In a rat model of carrageenan-induced inflammation, several 1,3,4-trisubstituted pyrazole derivatives exhibited a significant anti-inflammatory effect by reducing exudate volume and/or leukocyte accumulation. benthamscience.combenthamdirect.com
In another study using the carrageenan-induced paw edema test, a series of newly synthesized pyrazole derivatives showed considerable edema inhibition. epa.gov Specifically, pyrazolines 2d and 2e demonstrated higher anti-inflammatory activity than the reference drug indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov
Molecular Targets and Pathways Involved
The biological activity of pyrazole derivatives is intimately linked to their interaction with specific molecular targets, thereby modulating various cellular pathways. Research into pyrazole acetic acid esters has identified several key molecular targets and pathways implicated in their pharmacological effects, particularly in the context of cancer.
One of the primary molecular targets identified for pyrazole derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By interacting with the active site of VEGFR-2, certain pyrazole-containing compounds can inhibit its signaling pathway, thereby impeding the blood supply to tumors. nih.gov
Furthermore, pyrazole derivatives have been shown to engage with key components of the cell cycle and apoptotic pathways. nih.govnih.gov These compounds can induce cell cycle arrest at different phases, preventing the proliferation of cancer cells. nih.gov The induction of apoptosis, or programmed cell death, is another significant mechanism. This is often achieved through the modulation of apoptosis-related proteins. nih.govnih.gov
The EGFR/PI3K/AKT/mTOR signaling cascade is another critical pathway targeted by some pyrazole derivatives. nih.govnih.gov This pathway is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of key kinases within this pathway, such as EGFR, PI3K, and mTOR, by pyrazole compounds can lead to a potent antitumor effect. nih.govnih.gov
Anticancer and Antiproliferative Activities
The anticancer and antiproliferative properties of pyrazole derivatives are well-documented, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.orgresearchgate.net The structural versatility of the pyrazole scaffold allows for modifications that can enhance potency and selectivity against tumor cells. mdpi.com
Antiproliferative Effects on Cancer Cell Lines
A number of studies have demonstrated the antiproliferative effects of pyrazole acetic acid esters and related derivatives against a range of human cancer cell lines. For instance, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) incorporating a pyrazole moiety have shown significant antiproliferative activity against liver carcinoma cell lines, Huh-7 and HepG-2. nih.gov
In one study, specific pyrazole-s-triazine derivatives, synthesized using ethyl acetoacetate, displayed potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), U-87 MG (glioblastoma), A549 (non-small cell lung cancer), and PANC-1 (pancreatic cancer). nih.govnih.gov Notably, some of these compounds exhibited IC₅₀ values in the nanomolar range, indicating high potency. nih.govnih.gov
The following table summarizes the antiproliferative activity of selected pyrazole derivatives on various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-s-triazine derivative | MCF-7 (Breast) | 81.6 (nM) | nih.govnih.gov |
| Pyrazole-s-triazine derivative | MDA-MB-231 (Breast) | 70.3 (nM) | nih.govnih.gov |
| Pyrazole-s-triazine derivative | A549 (Lung) | Not specified | nih.govnih.gov |
| Pyrazole-s-triazine derivative | PANC-1 (Pancreatic) | Not specified | nih.govnih.gov |
| Pyrazole-fused curcumin (B1669340) analogue | MDA-MB-231 (Breast) | 2.43 - 7.84 | nih.gov |
| Pyrazole-fused curcumin analogue | HepG2 (Liver) | 4.98 - 14.65 | nih.gov |
| Coumarin pyrazole carbaldehyde | A549 (Lung) | 13.5 | semanticscholar.org |
Mechanistic Insights into Cytotoxic Action
The cytotoxic action of pyrazole acetic acid esters and their derivatives is multifaceted, often involving the induction of apoptosis and cell cycle arrest. nih.govnih.gov For example, certain ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives with a pyrazole core were found to halt the cell cycle at the G1 phase in Huh-7 and HepG2 liver cancer cells. nih.gov These compounds also induced a significant increase in late-stage apoptotic and necrotic cells, thereby reducing cell viability. nih.gov
Further mechanistic studies have revealed that some pyrazole derivatives exert their anticancer effects by targeting specific molecular machinery within the cell. The inhibition of tubulin polymerization is one such mechanism. nih.gov Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis.
Molecular docking studies have provided further insights, suggesting that the pyrazole scaffold can bind to the active sites of crucial enzymes involved in cancer progression, such as VEGFR-2. nih.gov This binding can inhibit the enzyme's activity, leading to the observed antiproliferative effects. The interaction with pro-apoptotic proteins is another key aspect of their mechanism of action. nih.govnih.gov
Other Documented Biological Activities of Pyrazole Compounds
While the anticancer properties of pyrazole derivatives are extensively studied, the pyrazole scaffold is also associated with a broad spectrum of other biological activities. mdpi.comglobalresearchonline.netresearchgate.net
Antiviral Properties
The pyrazole nucleus is a constituent of various compounds that have been investigated for their antiviral potential. mdpi.comnih.gov Research has shown that pyrazole derivatives can exhibit activity against a range of viruses. nih.govnih.gov For instance, certain pyrazole derivatives have been synthesized and evaluated for their activity against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising results in plaque reduction and viral inhibition assays. rsc.org
However, specific studies on the antiviral properties of Ethyl 2-(1H-pyrazol-3-yl)acetate or other pyrazole acetic acid esters are limited in the currently available scientific literature. While the broader class of pyrazoles shows antiviral promise, more targeted research is needed to determine the specific activity of this particular ester derivative.
Antidepressant and Antipyretic Activities
The pyrazole structure is known to be a component of compounds with central nervous system activity, including antidepressant effects. minia.edu.egbohrium.com Several studies have reported the synthesis and evaluation of pyrazoline derivatives, a related class of compounds, for their antidepressant activity, with some showing significant effects in preclinical models. chula.ac.ththaiscience.info These compounds are often investigated for their ability to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. chula.ac.ththaiscience.info
With regard to antipyretic activity, some pyrazole derivatives have been shown to possess fever-reducing properties. asianpubs.org For example, a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated noteworthy antipyretic activity in animal models. asianpubs.org
Despite the documented antidepressant and antipyretic activities within the broader pyrazole family, there is a lack of specific research focusing on this compound or other pyrazole acetic acid esters for these particular therapeutic applications. Further investigation is required to ascertain whether this specific chemical class exhibits similar pharmacological properties.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
The renin-angiotensin system plays a crucial role in the regulation of blood pressure, and the angiotensin-converting enzyme (ACE) is a key component of this system. mdpi.com Inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular diseases. mdpi.com While the broader class of pyrazole derivatives has been investigated for various biological activities, a thorough review of scientific databases and literature reveals no specific studies on the ACE inhibitory activity of this compound.
Research in the area of ACE inhibitors has explored various molecular structures, including peptides and other heterocyclic compounds. mdpi.comnih.gov However, specific data, such as IC₅₀ values or detailed binding studies for this compound in relation to ACE, are not present in the current body of scientific literature. Therefore, its potential as an ACE inhibitor remains uninvestigated and unknown.
Estrogen Receptor (ER) Ligand Activity
Estrogen receptors (ERα and ERβ) are critical targets in the development of therapies for hormone-dependent conditions, including certain types of cancer and osteoporosis. nih.gov The pyrazole scaffold has been identified as a promising core for the design of selective estrogen receptor modulators (SERMs). illinois.edulivingwithendometriosis.org
Scientific investigations have demonstrated that certain substituted pyrazole derivatives can act as high-affinity ligands for estrogen receptors, with some showing selectivity for either the ERα or ERβ subtype. illinois.edumdpi.com For instance, specific tetrasubstituted pyrazoles have been identified as high-affinity ER ligands, and one particular aryl-substituted pyrazole was found to be a potent and selective agonist for ERα. illinois.edumdpi.com These findings highlight the potential of the pyrazole core in designing ER-targeted molecules.
However, despite the research into the broader class of pyrazoles, there is no specific scientific literature available that details the investigation of this compound for its estrogen receptor ligand activity. Consequently, its binding affinity, and agonist or antagonist effects on ERα and ERβ have not been characterized.
Antiglaucoma Activity
Glaucoma is a progressive optic neuropathy and a leading cause of irreversible blindness worldwide, with elevated intraocular pressure (IOP) being a major risk factor. vulcanchem.comjocpr.com The development of new therapeutic agents to lower IOP is an active area of research. One of the established mechanisms for lowering IOP is the inhibition of carbonic anhydrase (CA) in the ciliary body, which reduces the production of aqueous humor. nih.gov
The pyrazole nucleus is a component of some compounds investigated for antiglaucoma activity. researchgate.net For example, pyrazole derivatives have been explored as potential carbonic anhydrase inhibitors. However, a comprehensive search of the scientific literature indicates that this compound has not been specifically evaluated for its antiglaucoma activity. There are no published studies detailing its effects on intraocular pressure, its potential as a carbonic anhydrase inhibitor, or its activity on other relevant biological targets for glaucoma treatment.
Computational and Theoretical Studies on Pyrazole Acetic Acid Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrazole (B372694) derivatives. By employing methods like B3LYP with various basis sets (e.g., 6-311G, 6-31G(d)), researchers can optimize molecular geometries and calculate a range of molecular properties. nih.govresearchgate.net
For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation for the molecule. nih.govresearchgate.net This planarity is a crucial factor influencing the molecule's electronic properties and potential for intermolecular interactions. Furthermore, the calculated HOMO-LUMO energy gap of approximately 4.458 eV suggested high electronic stability and low chemical reactivity. nih.govresearchgate.net A large energy gap indicates that a significant amount of energy is required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is often associated with greater thermodynamic stability. nih.govresearchgate.net
DFT calculations have also been instrumental in understanding the thermal and geometrical parameters of pyrazole derivatives. Studies have shown that the introduction of additional fused rings can increase molecular rigidity, thereby affecting these properties. researchgate.net The choice of functional and basis set in DFT calculations is critical, with hybrid functionals like B3LYP and PBE0 often providing a good balance between accuracy and computational cost for organic molecules. dntb.gov.ua
Table 1: Calculated Molecular Properties of a Pyrazole Derivative using DFT
| Property | Calculated Value | Method |
| HOMO-LUMO Energy Gap | 4.458 eV | B3LYP/6-31G(d) nih.govresearchgate.net |
| Dipole Moment | Varies by derivative | B3LYP/6-311G researchgate.net |
| Thermal Stability | Varies by derivative | B3LYP/6-311G researchgate.net |
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, like pyrazole derivatives, and their biological targets, which are typically proteins.
In the context of cancer therapeutics, molecular docking studies have been performed on a series of pyrazole derivatives against various protein targets, including CRMP2, C-RAF, CYP17, VEGFR, c-KIT, and HDAC. nih.gov These simulations revealed that certain pyrazole derivatives exhibited strong binding affinities to these targets, with docking scores ranging from -3.7 to -10.4 kcal/mol for CYP17. nih.gov For instance, one derivative, M74, showed a particularly strong interaction with c-KIT, with a binding affinity score of -9.2 kcal/mol, which was even lower than that of the standard drug pazopanib (B1684535) (-8.7 kcal/mol). nih.gov
Similarly, in the pursuit of new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, molecular docking has been used to evaluate the binding of pyrazole derivatives to the AChE enzyme. researchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds. researchgate.net Other research has focused on the interaction of pyrazole-thiazole hybrids with enzymes like butyrylcholinesterase (BChE) and human carbonic anhydrase isoenzymes. dntb.gov.ua
Table 2: Molecular Docking Scores of Pyrazole Derivatives against Various Protein Targets
| Pyrazole Derivative | Protein Target | Binding Affinity (kcal/mol) |
| M72 | CYP17 | -10.4 nih.gov |
| M74 | CRMP2 | -6.9 nih.gov |
| M74 | c-KIT | -9.2 nih.gov |
| M76 | VEGFR | Not specified nih.gov |
| M36 | E-RAF | Not specified nih.gov |
| M33 | HDAC | Not specified nih.gov |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them, which are collectively represented by the molecule's energy landscape. researchgate.net
The study of the free energy landscape can provide a deeper understanding of the dynamics of conformational changes. researchgate.netnih.gov By mapping the energy of the system as a function of specific conformational coordinates, researchers can identify low-energy states (stable conformations) and the transition pathways between them. nih.gov This information is crucial for understanding how a molecule might adapt its shape upon binding to a receptor. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR)
Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net
Similarly, for other pyrazole derivatives, characteristic signals in the ¹H-NMR spectra, such as those for the ethoxy moiety and olefinic protons, have been accurately predicted and assigned. nih.gov The agreement between theoretical and experimental spectra provides strong evidence for the proposed molecular structures. dntb.gov.ua
Applications in Medicinal Chemistry and Agrochemical Research
Ethyl 2-(1H-pyrazol-3-yl)acetate as a Versatile Intermediate in Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules for drug discovery. Its structure, featuring a reactive ethyl ester group and a pyrazole (B372694) ring, allows for a variety of chemical modifications. The pyrazole core itself is a key feature in many biologically active compounds. vulcanchem.com This intermediate can be used in reactions such as N-alkylation or reactions involving the ester group to create a diverse range of derivatives. nih.gov
The utility of similar pyrazole-containing intermediates is well-documented. For instance, various pyrazole derivatives are synthesized through multi-step reactions that often involve intermediates with ester functionalities. bibliomed.orgijtsrd.com These esters can be hydrolyzed to the corresponding carboxylic acids or converted into amides, hydrazides, and other functional groups, paving the way for the creation of extensive compound libraries for screening. The reaction of pyrazole intermediates with various reagents like ethyl bromoacetate (B1195939) can yield N-substituted derivatives, highlighting the versatility of the pyrazole scaffold in generating new chemical entities. nih.gov For example, the reaction of 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one with ethyl bromoacetate produces ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, demonstrating how the acetate (B1210297) side chain can be introduced onto a pre-existing pyrazole ring. nih.gov
Design and Synthesis of Novel Bioactive Scaffolds
The pyrazole nucleus is a cornerstone in the design of novel bioactive scaffolds, and this compound serves as an excellent starting point for such endeavors. A key strategy in medicinal chemistry is the principle of active substructure splicing, where known active fragments are combined to create new hybrid molecules with potentially enhanced or novel activities. nih.gov The pyrazole scaffold is frequently used in this approach due to its presence in numerous compounds with a wide range of biological effects. nih.gov
The synthesis of complex heterocyclic systems often relies on the reactivity of simpler pyrazole precursors. For example, pyrazole intermediates can be chemically transformed into pyrazolotriazines, pyrazolotriazoles, and pyrazolopyrimidines. bibliomed.org A metal-free (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate represents a modern approach to constructing pyrazole cores, which can then be further elaborated. organic-chemistry.org This method allows for the rapid generation of pyrazole frameworks that are crucial in medicinal chemistry. organic-chemistry.org
The ester group of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures. For instance, the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles involves the reaction of pyrazolin-N-thioamides with reagents like ethyl 2-chloro-3-oxobutanoate, showcasing how ester-containing fragments can be used to build these intricate scaffolds. nih.gov
Development of Pyrazole-Based Pharmaceuticals
The pyrazole ring is a privileged scaffold in pharmaceutical chemistry, forming the core of many marketed drugs. The development of pyrazole-based pharmaceuticals often involves the synthesis and modification of intermediates like this compound. The synthesis of pyrazole derivatives can be achieved through various routes, such as the condensation of β-diketones with hydrazines or through 1,3-dipolar cycloaddition reactions. nih.gov
Research has demonstrated the synthesis of various pyrazole derivatives with potential therapeutic applications. For example, pyrazole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The synthesis of pyrazolyl s-triazine derivatives has been explored for targeted therapy of triple-negative breast tumors, highlighting the ongoing search for new pyrazole-based cancer treatments. nih.gov
The versatility of the pyrazole ring allows for the creation of compounds with diverse pharmacological profiles. The synthesis of 1,5-disubstituted-1H-pyrazole-3-carboxylates has yielded compounds with significant antimicrobial activity. researchgate.net These synthetic efforts often start from simple building blocks and progressively build molecular complexity to optimize biological activity.
Table 1: Examples of Synthesized Bioactive Pyrazole Derivatives
| Compound Class | Synthetic Precursors | Potential Application | Reference |
| Pyrazolothiadiazoles and Pyrazolotriazoles | 3-amino-5-mercapto-4-phenylazo-1H-pyrazole, Bromine | Bioactive heterocycles | bibliomed.org |
| N-Pyrazolylpyrazoles | 3-Amino-5-hydrazino-4-phenylazo-1H-pyrazole, Ethyl acetoacetate | Bioactive heterocycles | bibliomed.org |
| Pyrazole-s-triazine derivatives | Hydrazine (B178648) derivatives, N,N-dimethylformamide dimethyl acetal | Anticancer (Triple-Negative Breast Cancer) | nih.gov |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Substituted acetophenones, Diethyl oxalate, Phenylhydrazine | Antimicrobial | researchgate.net |
| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles | Imidazole-fragment decorated compounds | Antibacterial | nih.gov |
Role in Agricultural Chemistry (e.g., Herbicides, Fungicides, Pesticides)
Pyrazole chemistry has made significant contributions to the development of modern agrochemicals. clockss.org Pyrazole-containing compounds are utilized as herbicides, fungicides, and insecticides due to their high efficacy, selectivity, and often favorable toxicological profiles. nih.gov
In the realm of herbicides, pyrazole derivatives are known to act as inhibitors of critical plant enzymes. For instance, some pyrazole compounds inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis in plants. clockss.org Inhibition of this pathway leads to bleaching of leaves and ultimately plant death. clockss.org Another mode of action for pyrazole-based herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (protox), as seen with pyraflufen-ethyl. nih.gov Furthermore, derivatives of the herbicide quinclorac (B55369) containing a 3-methyl-1H-pyrazol-5-yl moiety have been synthesized and shown to have excellent inhibitory effects on barnyard grass. nih.gov
Pyrazole derivatives also play a crucial role as fungicides. A notable class includes the 1-methyl-1H-pyrazole-4-carboxamides, such as furametpyr, penthiopyrad, and bixafen, which act as respiration inhibitors by blocking the mitochondrial complex II. clockss.org
The structural motif of this compound can serve as a precursor for such agrochemically active molecules. The ester functionality can be converted to a carboxylic acid or an amide, which are common features in many pyrazole-based pesticides. For example, the synthesis of pyrazosulfuron-ethyl, a sulfonylurea herbicide, involves a multi-step process starting from pyrazole precursors. clockss.org The development of new pesticides often involves the synthesis of numerous analogues to optimize activity and selectivity, a process where versatile intermediates are highly valuable. nih.gov
Table 2: Examples of Pyrazole-Based Agrochemicals and their Mode of Action
| Agrochemical | Type | Mode of Action | Reference |
| Pyrasulfotole | Herbicide | HPPD inhibitor | clockss.org |
| Topramezone | Herbicide | HPPD inhibitor | clockss.org |
| Pyraflufen-ethyl | Herbicide | Protoporphyrinogen oxidase (protox) inhibitor | nih.gov |
| Quinclorac derivatives | Herbicide | Inhibition of barnyard grass | nih.gov |
| Penthiopyrad | Fungicide | Mitochondrial complex II inhibitor | clockss.org |
| Bixafen | Fungicide | Mitochondrial complex II inhibitor | clockss.org |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally relied on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, the pursuit of efficiency, regioselectivity, and milder reaction conditions continues to drive the exploration of new synthetic strategies.
Recent advancements include one-pot, multi-component reactions that offer a streamlined approach to complex pyrazole structures. For instance, a copper-catalyzed three-component process involving β-dimethylamino vinyl ketones, aryl halides, and hydrazines has been reported to yield N-substituted pyrazoles with high regioselectivity. nih.gov Another innovative approach involves the direct synthesis of pyrazoles from esters through a tert-butoxide-assisted C-C(=O) coupling reaction, followed by condensation with hydrazine (B178648). researchgate.net This method provides excellent control over the substitution pattern on the pyrazole ring. researchgate.net
Furthermore, the use of novel catalysts and reaction media is being investigated. For example, iodine has been used to catalyze the reaction of aldehyde hydrazones with electron-deficient olefins, providing a metal-free route to pyrazole derivatives. mdpi.combiointerfaceresearch.com Acetic acid has also been employed as a mediator in the one-pot synthesis of pyrazolyl s-triazine derivatives. nih.gov The development of such methodologies is crucial for the efficient and diverse synthesis of ethyl 2-(1H-pyrazol-3-yl)acetate analogs.
Table 1: Comparison of Novel Synthetic Routes for Pyrazole Derivatives
| Synthetic Method | Key Features | Advantages |
| Copper-catalyzed three-component reaction | Utilizes β-dimethylamino vinyl ketones, aryl halides, and hydrazines. nih.gov | High regioselectivity for N-substituted pyrazoles. nih.gov |
| tert-Butoxide-assisted C-C(=O) coupling | Direct synthesis from esters and subsequent condensation with hydrazine. researchgate.net | Excellent control over substituent placement. researchgate.net |
| Iodine-catalyzed reaction | Reaction of aldehyde hydrazones with electron-deficient olefins. mdpi.combiointerfaceresearch.com | Metal-free conditions. mdpi.combiointerfaceresearch.com |
| Acetic acid mediated one-pot synthesis | Formation of pyrazolyl s-triazine derivatives. nih.gov | Efficient one-pot procedure. nih.gov |
Development of Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount for designing more potent and selective drugs. For derivatives of this compound, SAR studies are essential to optimize their therapeutic potential.
For instance, in the context of anti-inflammatory agents, the substitution pattern on the pyrazole ring significantly influences activity. Studies have shown that certain substitutions can lead to compounds with inhibitory activity comparable to or even exceeding that of standard drugs like indomethacin (B1671933). nih.gov Similarly, for anticancer applications, SAR studies have identified pyrazole derivatives with potent inhibitory activity against various kinases, which are crucial targets in cancer therapy. mdpi.com
A systematic approach to SAR involves creating a library of analogs with modifications at different positions of the this compound core and evaluating their biological activity. For example, variations in the aryl moieties at positions 3 and 5 of the pyrazole ring have been shown to modulate the inhibitory activity and selectivity against enzymes like meprin α and meprin β. nih.gov The introduction of different functional groups, such as halogens, methyl groups, or carboxylic acid bioisosteres, can significantly impact potency and selectivity. nih.govnih.gov Computational methods, such as molecular docking, can further aid in predicting the binding of these derivatives to their biological targets and guide the design of more effective compounds. nih.gov
In-depth Mechanistic Studies of Biological Actions
While SAR studies can identify potent compounds, a thorough understanding of their mechanism of action is crucial for their safe and effective clinical use. For derivatives of this compound, this involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.
Many pyrazole derivatives exert their effects by inhibiting specific enzymes. For example, some have been shown to be potent inhibitors of kinases such as EGFR, VEGFR-2, and CDKs, which are often dysregulated in cancer. mdpi.com Others act as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. nih.gov
Investigating the mechanism of action involves a combination of in vitro and in vivo studies. Techniques such as enzyme inhibition assays, cell-based signaling assays, and gene expression profiling can help to identify the primary targets and affected pathways. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and altering the cell cycle. mdpi.com Furthermore, understanding the metabolic fate of these compounds is important, as their metabolites may also possess biological activity or contribute to toxicity.
Clinical Translation Potential of Pyrazole Acetic Acid Esters
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. Pyrazole acetic acid esters and their derivatives have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govmdpi.compharmatutor.org
Several pyrazole-based drugs are already on the market, such as the anti-inflammatory drug celecoxib (B62257) and the erectile dysfunction medication sildenafil, demonstrating the clinical viability of this scaffold. nih.gov For novel derivatives of this compound, the path to clinical translation involves rigorous preclinical testing to evaluate their efficacy, safety, and pharmacokinetic properties in animal models.
Promising candidates from preclinical studies can then advance to clinical trials in humans. For example, a pyrazole-based inhibitor of the mitochondrial pyruvate (B1213749) carrier, BE1985, has shown potential for treating metabolic diseases and certain cancers. nih.gov While some pyrazole derivatives have entered clinical trials, such as the PIM kinase inhibitor SGI-1776, further research is needed to fully realize the clinical potential of this class of compounds. mdpi.com Continued investment in preclinical and clinical research will be essential to bring new pyrazole-based therapies to patients.
Sustainable and Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve economic feasibility. researchgate.net For the synthesis of this compound and its derivatives, this involves the development of more sustainable and eco-friendly methods.
Key areas of focus in green pyrazole synthesis include the use of greener solvents, such as water or ethanol (B145695), and the development of catalyst-free or recyclable catalyst systems. researchgate.netnih.govresearchgate.net For example, multicomponent reactions in water have been shown to be an efficient and environmentally friendly approach for synthesizing pyrazole derivatives. researchgate.net The use of recyclable catalysts, such as Amberlyst-70, further enhances the sustainability of these processes. researchgate.net
Energy-efficient techniques, such as microwave and ultrasound-assisted synthesis, are also being explored to reduce reaction times and energy consumption. researchgate.netnih.gov These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov Furthermore, the use of renewable starting materials and the design of atom-economical reactions are important aspects of a green synthetic strategy. nih.gov The adoption of these sustainable practices will not only reduce the environmental footprint of pyrazole synthesis but also contribute to a more cost-effective and efficient production of these important pharmaceutical building blocks.
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Green Chemistry Approach | Example | Benefits |
| Use of Green Solvents | Water, Ethanol researchgate.netthieme-connect.com | Reduced toxicity and environmental impact. researchgate.net |
| Recyclable Catalysts | Amberlyst-70 researchgate.net | Minimized waste and catalyst cost. researchgate.net |
| Energy-Efficient Techniques | Microwave and Ultrasound Irradiation researchgate.netnih.gov | Shorter reaction times, reduced energy consumption. nih.gov |
| Multicomponent Reactions | One-pot synthesis in water researchgate.net | Increased efficiency, atom economy. nih.gov |
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(1H-pyrazol-3-yl)acetate, and how do reaction parameters influence yield?
The synthesis typically involves condensation of pyrazole derivatives with ethyl bromoacetate under basic conditions. Continuous flow synthesis and catalytic methods (e.g., using Pd or Cu catalysts) can enhance yield and purity by improving reaction homogeneity and reducing side reactions. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX system (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography. Key steps include:
- Data integration with SHELXS for initial phase solution.
- Refinement of atomic coordinates and displacement parameters using SHELXL .
- Validation via PLATON or Mercury to check for twinning or disorder .
Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?
- NMR : and NMR to verify pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm).
- HPLC-MS : For purity assessment and molecular ion detection ([M+H] expected around m/z 195).
- FT-IR : Peaks at 1720–1740 cm (ester C=O) and 3100–3200 cm (pyrazole N-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. A systematic approach includes:
- Comparative SAR Studies : Synthesize derivatives with controlled modifications (e.g., substituents at pyrazole N1 or C4) and test against standardized assays (e.g., enzyme inhibition).
- Dose-Response Analysis : Use IC values to quantify potency variations.
- Molecular Docking : Compare binding modes in target proteins (e.g., kinases) using tools like AutoDock Vina .
Q. What advanced strategies are used to study the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : For structural insights into compound-protein complexes at near-atomic resolution .
Q. How can synthetic byproducts or isomerization during synthesis be mitigated?
- Reaction Monitoring : Use in-situ FT-IR or LC-MS to detect intermediates.
- Chiral HPLC : Resolve enantiomers if stereocenters form during synthesis.
- Computational Modeling : Predict reaction pathways using DFT (e.g., Gaussian 16) to optimize conditions and avoid side reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
